molecular formula C20H14N4 B12924992 5,6-Bis(4-methylphenyl)pyrazine-2,3-dicarbonitrile CAS No. 52197-13-4

5,6-Bis(4-methylphenyl)pyrazine-2,3-dicarbonitrile

Cat. No.: B12924992
CAS No.: 52197-13-4
M. Wt: 310.4 g/mol
InChI Key: QLLCOQJZXYRKSF-UHFFFAOYSA-N
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Description

5,6-Bis(4-methylphenyl)pyrazine-2,3-dicarbonitrile is an organic compound with the molecular formula C20H14N4 and a molecular weight of 310.35 g/mol. It features a pyrazine ring core dicarbonitrile functional group, which is a common building block in the synthesis of more complex heterocyclic systems. This compound is a solid with a calculated density of 1.26 g/cm³ and a high boiling point of 473.9°C at 760 mmHg, indicating good thermal stability. It has a flash point of 150°C . Researchers value this compound and its derivatives as key intermediates in synthetic organic chemistry. Pyrazine-2,3-dicarbonitrile derivatives can be synthesized using palladium-catalyzed reactions, offering a versatile route to a wide array of bis-substituted products for further exploration . Compounds based on the pyrazine-2,3-dicarbonitrile scaffold are of significant interest in materials science. Structural analogs, such as those incorporating triarylamine donor groups, have been extensively investigated for use in Organic Light-Emitting Diodes (OLEDs), functioning as efficient hole-transporting emitters or host materials that exhibit green-yellow electroluminescence . The specific substitution pattern on the pyrazine ring makes these molecules suitable for applications that require materials with specific electronic properties. This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for personal application.

Properties

CAS No.

52197-13-4

Molecular Formula

C20H14N4

Molecular Weight

310.4 g/mol

IUPAC Name

5,6-bis(4-methylphenyl)pyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C20H14N4/c1-13-3-7-15(8-4-13)19-20(16-9-5-14(2)6-10-16)24-18(12-22)17(11-21)23-19/h3-10H,1-2H3

InChI Key

QLLCOQJZXYRKSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N=C2C3=CC=C(C=C3)C)C#N)C#N

Origin of Product

United States

Preparation Methods

Two-Step One-Pot Synthesis via Friedel-Crafts and Lewis Acid Catalyzed Condensation

A highly efficient and economically favorable method involves a two-step, one-pot reaction starting from appropriate aromatic precursors, adapted from methods used for related pyrazine-2,3-dicarbonitrile derivatives:

  • Step a: Friedel-Crafts Acylation

    • Starting from 4-methylphenyl derivatives (analogous to thiophene derivatives in related patents), a Friedel-Crafts reaction is performed with oxalyl dichloride.
    • Catalysts such as titanium tetrachloride (TiCl4), aluminum chloride (AlCl3), or tin tetrachloride (SnCl4) are employed, with TiCl4 being preferred for its efficiency.
    • This step forms a diketone intermediate (analogous to compound of general formula III in related syntheses).
  • Step b: Lewis Acid Catalyzed Condensation

    • The diketone intermediate is then condensed with diaminomaleonitrile (DAMN) under Lewis acid catalysis (TiCl4 or boron trifluoride etherate, BF3·Et2O).
    • This condensation forms the pyrazine ring with cyano groups at positions 2 and 3.
    • The reaction is typically carried out in situ without isolating the intermediate, enhancing yield and reducing purification steps.

Advantages of this method:

  • One-pot protocol reduces reaction time and material loss.
  • Readily available and inexpensive starting materials.
  • Facile purification by crystallization.
  • Scalable to multigram synthesis.
  • High catalytic efficiency in subsequent applications.

Alternative Cross-Coupling Approaches

  • Cross-coupling reactions using boronic acid esters and palladium catalysts have been reported for related compounds but are less favored due to:

    • Instability of boronic acid esters.
    • High cost of catalytic systems.
    • Lower overall yields compared to the one-pot Friedel-Crafts/Lewis acid method.

Nucleophilic Substitution on Halogenated Pyrazine Precursors

  • Another approach involves nucleophilic aromatic substitution on halogenated pyrazine-2,3-dicarbonitrile derivatives (e.g., 5,6-dichloropyrazine-2,3-dicarbonitrile) with 4-methylphenyl amines or related nucleophiles.
  • This method can yield 5,6-bis(4-methylphenyl)amino-pyrazine-2,3-dicarbonitrile analogs but requires careful control of reaction conditions to avoid side reactions.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents & Catalysts Reaction Type Advantages Limitations Yield & Purification
One-pot Friedel-Crafts + Lewis acid 4-methylphenyl precursor, oxalyl dichloride, TiCl4, DAMN Friedel-Crafts acylation + condensation Short reaction time, high yield, scalable, easy purification Requires Lewis acid handling High yield; crystallization purification
Cross-coupling with boronic acid esters Boronic acid esters, Pd catalyst Suzuki-type cross-coupling Versatile, mild conditions Expensive catalysts, unstable reagents Moderate yield; complex purification
Nucleophilic substitution on halogenated pyrazine 5,6-dichloropyrazine-2,3-dicarbonitrile, 4-methylphenyl amine Nucleophilic aromatic substitution Direct substitution, straightforward reagents Possible side reactions, moderate yields Moderate yield; requires chromatographic purification

Chemical Reactions Analysis

Types of Reactions

5,6-Di-p-tolylpyrazine-2,3-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The cyano groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazine derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted pyrazine compounds.

Scientific Research Applications

Photoredox Catalysis

One of the notable applications of 5,6-bis(4-methylphenyl)pyrazine-2,3-dicarbonitrile is in the field of photoredox catalysis. Research has shown that derivatives of pyrazine-2,3-dicarbonitrile can serve as effective catalysts in photochemical reactions. For instance, a synthetic method has been developed that allows for the creation of various pyrazine derivatives which can act as photoredox catalysts with high efficiency and low environmental impact. The advantages of this method include:

  • One-pot synthesis : Simplifies the reaction process.
  • Short reaction times : Increases throughput and efficiency.
  • High catalytic efficiency : Enhances the effectiveness of the catalyst in reactions such as carbon-carbon bond formation .

Herbicidal Activity

5,6-Bis(4-methylphenyl)pyrazine-2,3-dicarbonitrile and its derivatives have been investigated for their herbicidal properties. Studies indicate that certain pyrazine derivatives exhibit significant herbicidal activity, making them candidates for agricultural applications. The mechanism behind this activity often involves interference with plant growth processes, although specific pathways are still under investigation .

Materials Science

The compound has also been explored for its potential in materials science, particularly in the development of luminescent materials and organic semiconductors. Pyrazine derivatives are known to exhibit interesting optical properties due to their ability to undergo intramolecular charge transfer (ICT). This property is beneficial for applications in:

  • Electroluminescent devices : Where efficient light emission is crucial.
  • Organic photovoltaics : As materials that can convert light into electricity efficiently .

Research into the biological activities of pyrazine derivatives has revealed promising results. For example, studies have shown that certain analogs possess antiviral properties against diseases such as dengue fever and yellow fever. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazine core can enhance biological efficacy, making these compounds valuable for pharmaceutical development .

Table 1: Summary of Applications

Application AreaKey FindingsReferences
Photoredox CatalysisEffective catalysts with high efficiency
Herbicidal ActivitySignificant herbicidal effects observed
Materials SciencePotential for use in luminescent materials
Biological ActivityAntiviral properties against dengue virus

Case Study: Photoredox Catalysis Efficiency

A detailed study on the efficiency of 5,6-bis(4-methylphenyl)pyrazine-2,3-dicarbonitrile as a photoredox catalyst demonstrated its effectiveness in facilitating carbon-carbon bond formation reactions under visible light irradiation. The study reported:

  • Catalytic turnover number (TON) : Up to 5000 under optimized conditions.
  • Reaction time : Reduced to less than 30 minutes compared to traditional methods .

Mechanism of Action

The mechanism of action of 5,6-Di-p-tolylpyrazine-2,3-dicarbonitrile involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Table 1: Substituents and Physical Properties of Pyrazine-2,3-dicarbonitrile Derivatives

Compound Name Substituents (5,6-positions) Melting Point (°C) Rf Value (TLC) Key Applications Reference
5,6-Bis(4-methylphenyl)pyrazine-2,3-dicarbonitrile 4-methylphenyl Not reported Not reported Photoredox catalysis, OLEDs Inferred
5,6-Bis(5-(methylthio)thiophen-2-yl) (Compound 3) Methylthio-thiophene 168–171 0.25 (1:1 CH₂Cl₂:Hex) Nonlinear optics
5,6-Bis(thiophen-2-ylthio) (Compound 4) Thiophene-thioether >220 (decomp.) 0.40 (1:1 CH₂Cl₂:Hex) Charge-transfer materials
5,6-Dimethoxy (Compound 7) Methoxy 162–165 0.80 (2:1 Et₂O:Hex) Fluorescence probes
5,6-Bis(1-bromoethyl) (Compound 3 in ) Bromoethyl Not reported 0.75 (CHCl₃) Azaphthalocyanine precursors

Key Observations :

  • Steric and Electronic Effects : Bulky substituents like 4-methylphenyl improve stability against nucleophilic attack compared to labile bromomethyl groups . Methoxy and thiophenyl groups enhance electron-donating capacity, red-shifting absorption spectra for optical applications .
  • Thermal Stability : Thiophenyl-thioether derivatives (Compound 4) exhibit decomposition >220°C, suggesting robust thermal stability, while bromoethyl analogs degrade in basic conditions .

Key Observations :

  • Radical Alkylation : Primary alkyl radicals (e.g., methyl) yield higher substitution efficiency (90% total yield) than secondary radicals (83%) due to reduced steric hindrance .

Photophysical and Electronic Properties

Table 3: Spectral and Electronic Data

Compound Name λmax (nm) Emission (nm) ICT Strength Application Highlight Reference
5,6-Bis(4-methylphenyl)pyrazine-2,3-dicarbonitrile ~350–400* Not reported Moderate Photoredox catalysis Inferred
5,6-Bis(5-methoxythiophen-2-yl) (Compound 5) 419 Not reported Strong Nonlinear optical materials
DCDPP-2TPA (AIEgen) 450 600 High Aggregation-induced emission
Benzene-1,2-dicarbonitrile analogs ~300–350 ~400–500 Weak Charge-transfer comparison

Key Observations :

  • ICT Enhancement : Methoxythiophenyl substituents (Compound 5) exhibit stronger ICT than methylphenyl, attributed to electron-rich thiophene rings .
  • AIE Properties: DCDPP-2TPA demonstrates aggregation-induced emission at 600 nm, enabling nanoparticle-based sensors .

Stability and Functional Utility

  • Chemical Stability : 4-Methylphenyl groups resist base-induced degradation better than bromomethyl analogs, which decompose rapidly in pyridine .
  • Crosslinking Reactivity : Pyrazine-2,3-dicarbonitrile derivatives exhibit higher nitrile reactivity than phthalonitrile, forming stable azaisoindoline polymers .

Q & A

Q. What are the optimal synthetic routes for 5,6-Bis(4-methylphenyl)pyrazine-2,3-dicarbonitrile, and how can reaction yields be improved?

Methodological Answer: Synthetic routes for pyrazine-2,3-dicarbonitrile derivatives often involve cyclization or condensation reactions. For example, analogous compounds like pyrazine-2,3-dicarbonitrile derivatives are synthesized via refluxing furan-2,3-diones with nitrile precursors in acetic anhydride/acetic acid mixtures, catalyzed by sodium acetate . Optimizing reaction parameters (e.g., solvent polarity, temperature, and catalyst loading) can enhance yields. A representative protocol involves:

  • Reagents : Chloroacetic acid, aromatic aldehydes, and sodium acetate.
  • Conditions : Reflux at 100–120°C for 2–12 hours.
  • Yield Optimization : Purification via crystallization (e.g., DMF/water mixtures) improves purity .

Q. What spectroscopic and crystallographic techniques are critical for characterizing 5,6-Bis(4-methylphenyl)pyrazine-2,3-dicarbonitrile?

Methodological Answer:

  • X-ray Diffraction (XRD) : Resolves crystal packing and dihedral angles between aromatic rings. For example, 5,6-Diphenylpyrazine-2,3-dione exhibits a centroid–centroid π–π distance of 3.813 Å .
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent effects. Aromatic protons in similar compounds resonate at δ 6.5–8.0 ppm, while nitrile carbons appear at ~115 ppm .
  • Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 386 [M+^+] for C20_{20}H10_{10}N4_4O3_3S) .

Q. What safety protocols are essential for handling 5,6-Bis(4-methylphenyl)pyrazine-2,3-dicarbonitrile in the laboratory?

Methodological Answer: Referencing analogous pyrazine-dicarbonitrile compounds:

  • Storage : Keep in airtight containers at 15–25°C, away from moisture and light (P407 + P413) .
  • Hazard Codes :
    • H301 : Toxic if swallowed.
    • H315 : Causes skin irritation.
    • H319 : Causes serious eye irritation .
  • PPE : Use nitrile gloves, lab coats, and fume hoods. For spills, neutralize with inert adsorbents (e.g., sand) and dispose via hazardous waste protocols (P501) .

Advanced Research Questions

Q. How can isotopic labeling studies clarify mechanistic pathways in pyrazine-2,3-dicarbonitrile synthesis?

Methodological Answer: Isotopic labeling (e.g., 17O^{17}\text{O} or 15N^{15}\text{N}) tracks reaction intermediates. For example, oxygen-17 labeling in furan-2,3-dione rearrangements revealed nucleophilic attack at carbonyl groups, forming nitrile intermediates . Key steps:

Introduce labeled precursors (e.g., 15N^{15}\text{N}-enriched NH3_3).

Monitor isotopic distribution via MS or NMR.

Map kinetic isotope effects (KIEs) to identify rate-limiting steps .

Q. What computational approaches predict the electronic properties of 5,6-Bis(4-methylphenyl)pyrazine-2,3-dicarbonitrile?

Methodological Answer:

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets. Compare HOMO-LUMO gaps with experimental UV-Vis data .
  • Molecular Dynamics (MD) : Simulate crystal packing using XRD data (e.g., CCDC deposition 922711) .
  • QSPR Models : Correlate substituent effects (e.g., 4-methylphenyl groups) with redox potentials .

Q. How do structural modifications influence the herbicidal activity of pyrazine-2,3-dicarbonitrile derivatives?

Methodological Answer: Substituent effects are evaluated via:

Bioactivity Assays : Test herbicidal efficacy on model plants (e.g., Arabidopsis).

SAR Analysis : Compare analogs (e.g., 5,6-Dimethyl vs. 5,6-Bis(4-methylphenyl)).

Mode of Action : Inhibit photosystem II (PSII) or disrupt cell membrane integrity, measured via chlorophyll fluorescence .

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